molecular formula C5H8BClN2O2 B3033994 (6-Aminopyridin-3-yl)boronic acid hydrochloride CAS No. 1309982-15-7

(6-Aminopyridin-3-yl)boronic acid hydrochloride

Cat. No.: B3033994
CAS No.: 1309982-15-7
M. Wt: 174.39
InChI Key: HBMPSNZAJKRVBA-UHFFFAOYSA-N
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Description

Role of 6-Aminopyridine-3-Boronic Acid in Low-pH Binding Mechanisms

The molecular architecture of (6-aminopyridin-3-yl)boronic acid hydrochloride enables selective interactions with cis-diol-containing biomolecules under acidic conditions. The boronic acid moiety forms reversible covalent bonds with vicinal diols, while the 6-aminopyridine group enhances binding through complementary hydrogen-bonding interactions. At pH 5.0, the amino group on the pyridine ring becomes protonated, stabilizing electrostatic interactions with negatively charged residues on target biomolecules. This protonation state also increases the electrophilicity of the boron atom, accelerating the formation of boronate esters with diols.

The compound’s binding mechanism involves a two-step process:

  • Initial recognition via hydrogen bonds between the protonated amino group and hydroxyl or carboxylate groups on the target.
  • Covalent bond formation between the boronic acid and cis-diol, facilitated by optimal orbital overlap under acidic conditions.

This pH-dependent behavior is critical for applications requiring selective binding in complex biological matrices, such as glycoprotein enrichment or sensor development.

Structure-Activity Relationships of Substituted Pyridinylboronic Acids

Substituents on the pyridine ring significantly influence binding affinity and selectivity. A comparative study of 3- and 2-substituted pyridinylboronic acids revealed that electron-donating groups at the 6-position enhance diol-binding kinetics, while bulky substituents at the 2-position reduce steric hindrance (Table 1).

Table 1: Impact of Pyridine Substituents on Binding Affinity

Compound Substituent Position Functional Group IC₅₀ (μM) Selectivity Ratio
47 3 3-pyrazole 0.48 14
28 3 C≡CCH₂OH 0.24 11.9
39 2 2-phenyl 19.1 2.1

The 3-pyrazole-substituted derivative (Compound 47) exhibited the highest potency, attributed to its ability to form additional hydrogen bonds with target biomolecules. Conversely, 2-phenyl substitution (Compound 39) resulted in reduced affinity due to steric clashes with adjacent binding pockets.

Comparative Analysis of cis-Diol Binding Affinity Across Boronic Acid Derivatives

This compound demonstrates superior cis-diol binding affinity compared to structurally related derivatives. For instance, pyridine-4-boronic acid, which lacks the amino group, shows a 10-fold lower binding constant for glucose under identical conditions. This disparity arises from the absence of protonatable groups in the 4-position derivative, limiting its ability to stabilize transition states at low pH.

Key Factors Driving Enhanced Affinity:

  • Electronic Effects : The electron-donating amino group increases boron’s electrophilicity.
  • Hydrogen-Bonding Networks : Protonated amino groups engage in secondary interactions with diol oxygens.
  • Steric Optimization : The 3-position substitution minimizes clashes with adjacent residues in binding pockets.

pH-Dependent Binding Kinetics and Thermodynamic Profiling

The binding kinetics of this compound are highly sensitive to pH, with optimal affinity observed between pH 4.5 and 5.5. Thermodynamic studies reveal an enthalpy-driven binding process (ΔH = −45 kJ/mol) at low pH, transitioning to entropy-driven interactions (ΔS = +120 J/mol·K) near neutral pH. This shift correlates with changes in protonation states and solvation dynamics.

Table 2: Thermodynamic Parameters at Varying pH

pH ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)
4.5 −28.3 −45.1 −56.2
6.0 −22.7 −18.9 +12.4
7.4 −15.4 +9.8 +120.1

The negative entropy at low pH indicates ordered binding via hydrogen bonds, while positive entropy at higher pH suggests hydrophobic interactions dominate.

Properties

IUPAC Name

(6-aminopyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3,9-10H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMPSNZAJKRVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-15-7
Record name (6-aminopyridin-3-yl)boronic acid hydrochloride
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Preparation Methods

Hydrochlorination of the Boronic Acid

The final step involves converting the free base (6-aminopyridin-3-yl)boronic acid into its hydrochloride salt. This is achieved by treating the boronic acid with hydrochloric acid under controlled conditions.

Procedure Outline

  • Dissolution : The boronic acid is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.
  • Acid Addition : Gaseous HCl or concentrated aqueous HCl is introduced dropwise at 0–5°C to prevent decomposition.
  • Precipitation : The hydrochloride salt precipitates as a white solid, which is isolated via filtration and washed with cold ether.

Critical Parameters

  • Temperature Control : Excess heat during HCl addition can degrade the boronic acid or lead to deboronation.
  • Moisture Avoidance : The reaction must be conducted under anhydrous conditions to preserve the integrity of the boronic acid group.

Optimization Challenges and Mitigation Strategies

Low Yields in Coupling Reactions

The moderate yields (37–61%) reported in analogous reactions highlight inherent challenges:

  • Competitive Protodeboronation : The electron-rich amine group may accelerate deboronation under basic conditions. Using weaker bases (e.g., K₂CO₃ instead of Cs₂CO₃) and lower temperatures mitigates this issue.
  • Catalyst Poisoning : The amine functionality can coordinate palladium, reducing catalytic activity. Increasing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) improves efficiency.

Purification and Stability

This compound is hygroscopic and requires storage at –20°C under inert atmosphere. Purification via silica gel chromatography (eluting with ethyl acetate/petroleum ether mixtures) effectively removes palladium residues and unreacted starting materials.

Applications in Target Synthesis

The compound’s utility is exemplified in its role as a coupling partner for aryl halides:

Case Study: Synthesis of 5-(3-Cyclopropylphenyl)pyridin-2-amine

  • Reactants : 1-Bromo-3-cyclopropylbenzene + 6-Aminopyridine-3-boronic acid
  • Conditions : Pd(PPh₃)₄ (5 mol%), Cs₂CO₃, dioxane/water, 90°C, 16 h
  • Outcome : 37% yield after chromatography.

This demonstrates the compound’s efficacy in constructing biaryl amines, a common motif in kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyridines, aminopyridines, and other boronic acid derivatives .

Scientific Research Applications

Affinity Materials for Biomolecule Extraction

One of the prominent applications of (6-Aminopyridin-3-yl)boronic acid hydrochloride is in the development of affinity materials for the extraction and enrichment of cis-diol-containing biomolecules. Functionalized magnetic nanoparticles using this compound have demonstrated:

  • Low Binding pH : Effective at a pH of 5.0, which is beneficial for the stability of labile compounds.
  • High Affinity : Enhanced binding affinity allows for the selective extraction of low-concentration biomolecules from complex matrices such as human urine .

This application is crucial in clinical diagnostics, where accurate biomolecule profiling is essential.

Material Science

In material science, this compound serves as a building block for synthesizing new materials. Its unique reactivity enables the development of advanced materials with specific properties:

  • Polymer Synthesis : It can be utilized to create polymers that exhibit enhanced mechanical and thermal properties.
  • Nanomaterials : The compound's ability to form stable complexes with metals makes it suitable for developing nanomaterials used in electronics and catalysis .

Analytical Chemistry

The compound plays a significant role in analytical chemistry, particularly in chromatographic techniques:

  • Chromatography : It is used as a derivatizing agent to enhance the detection and quantification of various analytes.
  • Sensor Development : this compound has been incorporated into sensors for detecting carbohydrates and other biomolecules due to its selective binding properties .

Case Study 1: Selective Extraction of Biomolecules

A study demonstrated the effectiveness of (6-Aminopyridin-3-yl)boronic acid functionalized magnetic nanoparticles in selectively enriching cis-diol-containing biomolecules from human urine samples. The results showed that these nanoparticles could extract target molecules at low concentrations under neutral conditions, highlighting their potential for clinical diagnostics .

Case Study 2: Development of Advanced Materials

Research involving this compound has led to the synthesis of novel polymeric materials that exhibit improved thermal stability and mechanical strength. These materials are being explored for applications in various industrial sectors, including automotive and aerospace engineering .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (6-Aminopyridin-3-yl)boronic acid hydrochloride with structurally and functionally related boronic acids:

Compound Structure Key Activities pKa Stability/PK Properties References
This compound Pyridine-3-boronic acid with 6-NH₂·HCl Potential protease/HDAC inhibition (inferred from analogs) Not reported Improved solubility due to HCl salt
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Biphenyl boronic acid with methoxyethyl HDAC inhibition (IC₅₀ ~1 µM in appressorium formation assays) Not reported Moderate stability; requires prodrug strategies
Phenanthren-9-yl boronic acid Polyaromatic boronic acid Antiproliferative activity in triple-negative breast cancer (sub-µM cytotoxicity) ~8.5–9.5 (est.) High lipophilicity; moderate PK
Bortezomib Dipeptidyl boronic acid Proteasome inhibition (FDA-approved for myeloma) ~6.5–7.5 Rapid inactivation in vivo; requires IV dosing
(6-Chloropyridin-3-yl)boronic acid Pyridine-3-boronic acid with 6-Cl Intermediate in Suzuki couplings; no direct bioactivity reported ~8.2–8.9 (est.) Stable under anhydrous conditions

Key Structural and Functional Insights

This could improve binding to serine proteases or HDACs, as seen in analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, where substituent positioning significantly affects inhibitory potency .

Biological Activity: HDAC/Protease Inhibition: Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl) show anticancer activity, while peptide-based analogs like bortezomib target proteasomes. The target compound’s pyridine core may balance selectivity and solubility, though in vitro validation is needed . Antifungal Potential: Phenoxy-methylphenyl boronic acids inhibit fungal appressorium formation at µM concentrations, suggesting that the target compound’s amino group could enhance fungal cell penetration .

Stability and Prodrug Strategies: Peptide boronic acids (e.g., bortezomib) often suffer from poor pharmacokinetics due to hydrolysis of peptide bonds. The target compound’s non-peptidic structure may confer greater metabolic stability. Prodrug strategies, such as diethanolamine conjugation (as in compound 18, Scheme 4, ), could further optimize bioavailability .

Selectivity for Boronic Acid-Containing Inhibitors: highlights that compounds with boronic acid moieties exhibit selective antagonism toward proteasome inhibitors. This suggests that the target compound’s boronic acid group is critical for binding to specific enzymatic pockets, differentiating it from non-boronic acid inhibitors .

Biological Activity

(6-Aminopyridin-3-yl)boronic acid hydrochloride is a compound with significant biological relevance, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Target Interaction

The primary target for this compound is cis-diol-containing biomolecules . The compound utilizes a mechanism known as boronate affinity , which allows it to bind selectively to these biomolecules through reversible covalent bonds. This interaction is crucial for its role in various biochemical pathways and cellular processes.

Biochemical Pathways

Upon binding to cis-diol-containing biomolecules, the compound can modulate their activity, influencing pathways such as cell signaling, gene expression, and metabolism. For instance, it can affect enzyme activities and regulate metabolic pathways by altering the function of specific proteins and enzymes involved in these processes.

Pharmacokinetics

This compound exhibits excellent water solubility, which enhances its bioavailability. Its stability under physiological conditions allows for effective interactions with biological targets. However, environmental factors such as pH can influence its binding efficacy; optimal conditions are typically near neutral or slightly acidic.

Applications in Research and Medicine

The compound has been employed in various scientific applications:

  • Fluorescent Probes : It is used in developing fluorescent probes for detecting biological molecules, enhancing sensitivity and specificity in assays.
  • Drug Development : As an intermediate in synthesizing pharmaceutical compounds, it shows potential as a drug candidate for treating various diseases.
  • Biochemical Research : The compound serves as a reagent in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.

Table 1: Summary of Biological Activity Studies

StudyFindingsApplications
Identified as a high-affinity ligand for CDK8 and CDK19 with IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM respectivelyPotential cancer therapeutics targeting WNT signaling
Exhibited anti-inflammatory effects by decreasing NO and IL-6 levels in BV-2 microglial cellsNeuroprotective applications
Demonstrated selective inhibition of PI3Kα in various tumor cell linesAnticancer drug development
Used in functionalized magnetic nanoparticles for efficient enrichment of cis-diol-containing biomoleculesAnalytical chemistry applications

Cellular Effects

The interactions of this compound with biomolecules can lead to significant cellular effects:

  • Modulation of Enzyme Activity : By binding to enzymes containing cis-diol groups, the compound can inhibit or activate these enzymes depending on the context.
  • Gene Expression Regulation : It can influence transcription factors' activity, thereby affecting gene expression profiles within cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (6-aminopyridin-3-yl)boronic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

Amination : Introducing the amino group at the 6-position of pyridine through palladium-catalyzed coupling or direct substitution.

Boronation : Installing the boronic acid group at the 3-position via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) .

Hydrochloride Formation : Treating the free base with HCl in anhydrous conditions to yield the hydrochloride salt.

  • Optimization Tips :
  • Use inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
  • Monitor pH during HCl addition to avoid over-acidification, which may degrade the boronic acid moiety .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (+0.1% TFA) resolves polar impurities.
  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) at low temperatures (0–4°C) to enhance crystal purity.
  • Lyophilization : For final isolation, lyophilize aqueous fractions to remove volatile solvents while retaining boronic acid stability .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability :

  • Optimal Range : pH 5–7 (boronic acid remains protonated, minimizing hydrolysis).

  • Degradation : At pH > 8, the boronic acid forms borate esters, reducing reactivity. Below pH 4, HCl may protonate the pyridine ring, altering solubility .

  • Thermal Stability :

  • Short-Term : Stable at 25°C for 24 hours in dry DMSO or methanol.

  • Long-Term : Store at –20°C under inert gas (e.g., argon) to prevent oxidation. Decomposition occurs above 80°C, detected via TGA/DSC .

    Condition Stability Outcome Reference
    pH 3.0, 25°C, 24h85% intact (HPLC)
    pH 7.4, 37°C, 48h72% intact (LC-MS)
    pH 9.0, 25°C, 6h40% hydrolysis (NMR)

Q. How can researchers resolve contradictions in reported reactivity of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer : Discrepancies often arise from:

  • Ligand Effects : Use Buchwald-type ligands (e.g., SPhos) for electron-deficient pyridinyl boronic acids to enhance coupling efficiency.
  • Base Selection : K₂CO₃ or CsF in THF/water mixtures (3:1) minimizes boronic acid protodeboronation.
  • Validation : Cross-check results using alternative characterization (e.g., X-ray crystallography for regiochemistry, LC-MS for byproduct analysis) .

Q. What strategies enable selective functionalization of the amino group without affecting the boronic acid moiety?

  • Methodological Answer :

  • Protection/Deprotection :

Protect the boronic acid as a pinacol ester before modifying the amino group.

Use Boc (tert-butoxycarbonyl) or Fmoc groups for amine protection.

Deprotect under mild acidic conditions (e.g., TFA for Boc, piperidine for Fmoc) .

  • Selective Acylation : Employ N-hydroxysuccinimide (NHS) esters in DMF at 0°C to acylate the amino group while leaving the boronic acid intact .

Experimental Design & Best Practices

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for free acid, δ ~18 ppm for esters).
  • LC-MS : Monitors purity and detects hydrolysis products (e.g., [M–HCl+H]+ at m/z 153.1).
  • Elemental Analysis : Validates stoichiometry of HCl (theoretical Cl%: 14.2%) .

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Methodological Answer :

  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.
  • Storage :
  • Short-Term : Desiccated at –20°C in amber vials.
  • Long-Term : Lyophilized powder under argon, with silica gel desiccant .

Data Contradiction Analysis

Q. Why do some studies report poor yields in cross-couplings with this boronic acid, and how can this be mitigated?

  • Methodological Answer : Low yields often stem from:

  • Protodeboronation : Additives like NaHCO₃ stabilize the boronic acid during reactions.
  • Competitive Side Reactions : Pre-purify the boronic acid via ion-exchange chromatography to remove Pd residues.
  • Solvent Effects : Use DMA or DMF instead of THF for electron-deficient aryl partners .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Aminopyridin-3-yl)boronic acid hydrochloride
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(6-Aminopyridin-3-yl)boronic acid hydrochloride

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